3-Bromo-5-(tert-butyl)pyridine

Catalog No.
S1771778
CAS No.
1209458-34-3
M.F
C9H12BrN
M. Wt
214.106
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(tert-butyl)pyridine

CAS Number

1209458-34-3

Product Name

3-Bromo-5-(tert-butyl)pyridine

IUPAC Name

3-bromo-5-tert-butylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.106

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3

InChI Key

XNZQADYGVBDTEF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CN=C1)Br

Synonyms

3-bromo-5-tert-butylpyridine

3-Bromo-5-(tert-butyl)pyridine is an organic compound with the molecular formula C9H12BrNC_9H_{12}BrN and a molecular weight of 214.10 g/mol. It features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a tert-butyl group. This unique structure imparts distinctive chemical properties, making it an important intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by its white amorphous solid form and has been noted for its reactivity in various chemical transformations .

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, making it useful for synthesizing other pyridine derivatives.
  • Magnesium–Halogen Exchange: This reaction allows for the introduction of various substituents at the 3-position of the pyridine ring, enhancing its versatility in synthetic pathways .
  • Sulfonylation: The compound can react with sulfuryl chloride to form sulfonamide derivatives, which are valuable in medicinal chemistry .

Several methods exist for synthesizing 3-Bromo-5-(tert-butyl)pyridine:

  • Bromination of Pyridine Derivatives: Starting from 5-(tert-butyl)pyridine, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Multistep Continuous Flow Processes: Recent advancements have introduced continuous flow methods that enhance yield and reduce reaction times through systematic steps involving magnesium–halogen exchange followed by sulfonylation .
  • Microwave-Assisted Synthesis: Utilizing microwave technology can significantly accelerate the synthesis process, improving efficiency and purity of the final product .

3-Bromo-5-(tert-butyl)pyridine finds applications in various fields:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: The compound is also explored for potential use in agrochemicals due to its reactivity and ability to form derivatives with herbicidal or pesticidal properties.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Interaction studies involving 3-Bromo-5-(tert-butyl)pyridine primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor in creating complex molecules. Additionally, research into its interactions with biological targets may reveal insights into its pharmacological potential.

Several compounds share structural similarities with 3-Bromo-5-(tert-butyl)pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-(tert-butyl)pyridine1142197-19-00.90
3-Bromo-2-(tert-butyl)pyridine1209458-34-30.95
2-(6-Bromopyridin-3-yl)acetonitrile144873-99-40.90
N-(tert-butyl)pyridine-3-sulfonamideNot AvailableNot Available

Uniqueness

The uniqueness of 3-Bromo-5-(tert-butyl)pyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical behavior and biological activity compared to other similar compounds. The tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and targets.

XLogP3

3.2

Dates

Modify: 2023-07-19

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